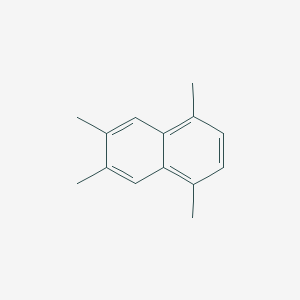

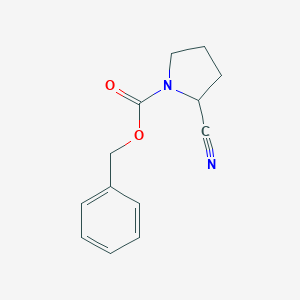

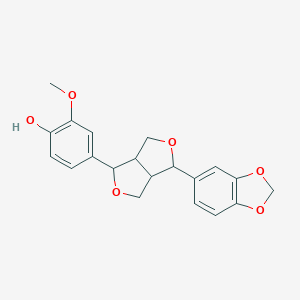

(3R,4R)-rel-3,4-Diphenylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related pyrrolidine derivatives, such as (2R,5R)-2,5-diphenylpyrrolidine, involves cyclometalation reactions with complex metal ligands [(η5-C5Me5)MCl2]2 (M = Rh, Ir) in acetonitrile, producing cyclometalated complexes of pyrrolidine and pyrroline (Barloy et al., 2011).

- In another approach, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, closely related to (3R,4R)-rel-3,4-Diphenylpyrrolidine, was achieved using diastereoselective conjugate addition reactions (Bunnage et al., 2004).

Aplicaciones Científicas De Investigación

Cyclometalation and Complex Formation

The study by Barloy et al. (2011) investigates the reaction of chiral secondary amines with rhodium(III) and iridium(III) complexes, leading to the formation of cyclometalated complexes. This research highlights the potential of chiral pyrrolidines in synthesizing organometallic complexes with specific configurations, which could be critical for catalytic applications or the development of new materials (Barloy et al., 2011).

Novel RORγt Inverse Agonists

Jiang et al. (2020) designed a series of cis-3,4-diphenylpyrrolidines as RORγt inverse agonists, based on their binding conformation. This research underscores the importance of the diphenylpyrrolidine scaffold in medicinal chemistry, particularly for targeting specific receptors involved in immune responses (Jiang et al., 2020).

Acid Dissociation Constants Determination

Nural's study (2017) on novel 5,5-diphenylpyrrolidine N-aroylthioureas explores their structural analysis and determines their acid dissociation constants in a dimethyl sulfoxide–water solvent. This research could have implications for the pharmaceutical industry, especially in drug design and synthesis (Nural, 2017).

Photoluminescence Properties

Wang et al. (2013) synthesized rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives, including diphenylpyrrolidine units, demonstrating their strong luminescence properties. Such findings may contribute to the development of new materials for optoelectronic applications (Wang et al., 2013).

NHC Ligands Synthesis

Ros et al. (2006) report on the synthesis and application of N-dialkylamino-N‘-alkylimidazol-2-ylidenes as a new type of NHC ligands, derived from enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine. Their work opens new avenues for the use of chiral pyrrolidine derivatives in catalysis (Ros et al., 2006).

Propiedades

IUPAC Name |

(3R,4R)-3,4-diphenylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUJZQHVIDHUQU-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-3,4-Diphenylpyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)